molecular formula C12H23ClN2O3 B1654011 tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride CAS No. 2095192-22-4

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride

Cat. No.: B1654011
CAS No.: 2095192-22-4
M. Wt: 278.77
InChI Key: WGLCTNVOFYGCFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride is a chemical compound with the molecular formula C12H23ClN2O3. It is known for its unique spirocyclic structure, which includes both oxygen and nitrogen atoms within the ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and minimize impurities, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate
  • tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate acetate

Uniqueness

tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride is unique due to its hydrochloride salt form, which enhances its solubility and stability compared to its non-salt counterparts. This property makes it more suitable for certain applications, particularly in aqueous environments.

Properties

IUPAC Name

tert-butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3.ClH/c1-11(2,3)17-10(15)14-6-7-16-12(9-14)4-5-13-8-12;/h13H,4-9H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLCTNVOFYGCFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2095192-22-4
Record name 6-Oxa-2,9-diazaspiro[4.5]decane-9-carboxylic acid, 1,1-dimethylethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2095192-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name t-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride
Reactant of Route 2
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride
Reactant of Route 3
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride
Reactant of Route 4
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride
Reactant of Route 5
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride
Reactant of Route 6
tert-Butyl 6-oxa-2,9-diazaspiro[4.5]decane-9-carboxylate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.